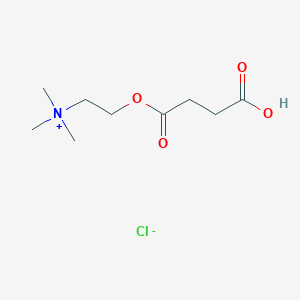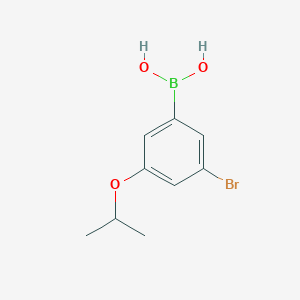
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one, also known as DCPO, is a heterocyclic organic compound that belongs to the oxazinone family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental chemistry.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been reported to exhibit several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of the immune system. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, one of the limitations of using 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one. One potential direction is the development of novel 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one in other fields, such as material science and environmental chemistry. Finally, the mechanism of action of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one can be achieved through several methods, including the reaction of chlorophenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent. Another method involves the reaction of 3,5-dichlorosalicylic acid with phenyl isocyanate in the presence of a catalyst.
Applications De Recherche Scientifique
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one exhibits anticancer activity by inducing apoptosis in cancer cells. Additionally, 3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of novel antibiotics.
Propriétés
Numéro CAS |
125850-00-2 |
|---|---|
Nom du produit |
3,5-dichloro-6-phenyl-2H-1,4-oxazin-2-one |
Formule moléculaire |
C10H5Cl2NO2 |
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
3,5-dichloro-6-phenyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h1-5H |
Clé InChI |
IGNPWBLOQVVRGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)








